molecular formula C25H19NO4 B11576219 1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576219
M. Wt: 397.4 g/mol
InChI Key: MZTOTMCHKOUISG-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, a methylbenzyl group, and a dihydrochromeno-pyrrole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the hydroxyphenyl and methylbenzyl groups. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chromeno-pyrrole core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)-1H-pyrazolo(3,4-D)pyrimidin-4-ol: Shares structural similarities but differs in the core structure and functional groups.

    4-Hydroxyphenyl derivatives: Compounds with similar hydroxyphenyl groups but different core structures.

Uniqueness

1-(4-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19NO4/c1-15-6-8-16(9-7-15)14-26-22(17-10-12-18(27)13-11-17)21-23(28)19-4-2-3-5-20(19)30-24(21)25(26)29/h2-13,22,27H,14H2,1H3

InChI Key

MZTOTMCHKOUISG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

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